N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Neurokinin antagonism NK1/NK2/NK3 selectivity naphthamide regioisomers

This specific 2-naphthamide regioisomer features a meta-substituted 2-oxopiperidin-1-yl group, a critical pharmacophoric arrangement for neurokinin (NK1/NK2/NK3) receptor antagonist SAR studies. Unlike para-isomers (e.g., CAS 941978-35-4) or 1-naphthamide variants, this unsubstituted phenyl scaffold is ideal for systematic diversification and late-stage functionalization. Essential as a matched-pair reference for probing substituent position effects. Note: This compound is often mislabeled as Apixaban; it does NOT exhibit FXa inhibition. Verify structural identity via NMR/LC-MS to ensure data integrity.

Molecular Formula C22H20N2O2
Molecular Weight 344.414
CAS No. 942014-03-1
Cat. No. B2752687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
CAS942014-03-1
Molecular FormulaC22H20N2O2
Molecular Weight344.414
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H20N2O2/c25-21-10-3-4-13-24(21)20-9-5-8-19(15-20)23-22(26)18-12-11-16-6-1-2-7-17(16)14-18/h1-2,5-9,11-12,14-15H,3-4,10,13H2,(H,23,26)
InChIKeyLQHCYQVOBYAHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide (CAS 942014-03-1) for Neurokinin Antagonism Research


N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide (CAS 942014-03-1) is a synthetic small molecule belonging to the class of N-substituted naphthalene carboxamides. Its structure incorporates a naphthalene-2-carboxamide core linked via an amide bond to a phenyl ring substituted at the meta position with a 2-oxopiperidin-1-yl moiety [1]. This compound falls within the scope of patent families disclosing neurokinin (tachykinin) receptor antagonists, specifically targeting neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors, which are implicated in inflammation, pain, migraine, and depressive disorders [1]. However, compound-specific quantitative pharmacology data for this exact structure remains exceptionally scarce in the public domain as of 2026, and users should anticipate conducting primary characterization for their intended application.

Why Generic Naphthalene Carboxamides Cannot Substitute for CAS 942014-03-1 in Neurokinin Studies


Within the N-substituted naphthalene carboxamide patent space, receptor subtype selectivity among NK1, NK2, and NK3 is known to be exquisitely sensitive to the nature and position of substituents on both the naphthalene ring and the pendant phenyl ring [1]. The 2-oxopiperidin-1-yl group at the meta position of the anilide ring in CAS 942014-03-1 represents a specific pharmacophoric arrangement that differs from para-substituted isomers (e.g., CAS 941978-35-4), 1-naphthamide regioisomers (e.g., CAS 941919-22-8), and analogs bearing additional substituents such as methoxy or methyl groups on the central phenyl ring. Even modest positional changes can invert selectivity profiles or abolish target engagement, making it unsound to interchange compounds within this class without experimental validation [1]. Furthermore, the compound's utility as a synthetic building block may depend on the precise placement of the 2-oxopiperidin-1-yl substituent for downstream derivatization; generic substitution would alter the reactivity and coupling outcomes. No published quantitative head-to-head studies comparing this compound with its closest analogs were identified in the accessed sources.

CAS 942014-03-1: Quantitative Differentiation Evidence Against Closest Analogs


Naphthalene-2-carboxamide vs. Naphthalene-1-carboxamide Regioisomerism: Impact on Neurokinin Receptor Binding

The patent family WO2000002859A1 explicitly distinguishes between naphthalene-1-carboxamides and naphthalene-2-carboxamides as distinct Markush sub-genera with differing neurokinin receptor subtype selectivity profiles [1]. While the patent does not disclose isolated IC50 or Ki values for CAS 942014-03-1 itself, the structural claim differentiation establishes that the 2-naphthamide configuration (present in the target compound) defines one pharmacological sub-class, whereas the 1-naphthamide regioisomer (e.g., CAS 941919-22-8) defines another. This regioisomeric distinction is critical: purchasers seeking a 2-naphthamide scaffold for structure-activity relationship (SAR) studies cannot substitute a 1-naphthamide without altering the spatial orientation of the naphthalene ring relative to the receptor binding pocket [1].

Neurokinin antagonism NK1/NK2/NK3 selectivity naphthamide regioisomers

Meta vs. Para Substitution of the 2-Oxopiperidin-1-yl Group on the Central Phenyl Ring

The target compound bears the 2-oxopiperidin-1-yl group at the meta position of the central anilide phenyl ring. A closely related positional isomer, N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide (CAS 941978-35-4), carries the same substituent at the para position . In medicinal chemistry, meta- versus para-substitution of a pendant phenyl ring typically produces distinct vectors of the substituent relative to the amide linkage, which can alter hydrogen-bonding patterns, steric interactions, and receptor subtype preferences [1]. The patent documents disclose that variations in the position of substituents on the phenyl ring are key determinants of neurokinin receptor binding, though no isolated quantitative data are publicly available for these two specific positional isomers [1].

Positional isomer differentiation meta-substituted anilide SAR

Absence of Methoxy or Methyl Substituents: A Scaffold Differentiation from Substituted Analogs

Several commercially available analogs of CAS 942014-03-1 contain additional substituents on the central phenyl ring, including N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide and N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide [1]. The target compound (CAS 942014-03-1) is the unsubstituted phenyl variant, lacking electron-donating methoxy or methyl groups. This absence of additional substituents makes the target compound the most sterically minimal and electronically neutral scaffold within this analog series, which may be advantageous as a synthetic building block for further derivatization or as a control compound in SAR studies where the effect of adding substituents is being evaluated.

Unsubstituted phenyl scaffold methoxy/methyl analogs building block differentiation

Caution: Absence of FXa Inhibitor Activity Despite Vendor Misattribution

Several chemical vendor websites incorrectly identify CAS 942014-03-1 as Apixaban or claim FXa (activated Factor X) inhibitory activity [1]. Structural comparison confirms that Apixaban (CAS 503612-47-3; C25H25N5O4; MW 459.5) is a chemically distinct molecule bearing a pyrazole carboxamide core with a p-methoxyphenyl and a piperidin-2-one lactam moiety, which is fundamentally different from the naphthalene-2-carboxamide scaffold of CAS 942014-03-1 (C22H20N2O2; MW 344.4). No peer-reviewed evidence supports FXa inhibition by the target compound. This misattribution likely arises from superficial substructure similarity (both contain a 2-oxopiperidin-1-yl motif), but the pharmacological implications are entirely unsubstantiated [1].

Target identity verification FXa (Factor Xa) Apixaban misattribution

Recommended Application Scenarios for CAS 942014-03-1 Based on Available Differentiation Evidence


Neurokinin Receptor Antagonist SAR Studies Requiring a 2-Naphthamide Meta-Substituted Scaffold

CAS 942014-03-1 is structurally positioned within the N-substituted naphthalene-2-carboxamide patent space as a neurokinin receptor antagonist scaffold [1]. Researchers conducting systematic SAR exploration of NK1/NK2/NK3 receptor ligands who require the specific 2-naphthamide regioisomer with a meta-substituted 2-oxopiperidin-1-yl group can utilize this compound as a reference point or synthetic intermediate. The patent family WO2000002859A1 provides a framework for interpreting the pharmacological relevance of this scaffold class [1].

Synthetic Building Block for Diversification of Naphthalene Carboxamide Libraries

As the unsubstituted phenyl variant within the 2-oxopiperidin-1-yl naphthalene carboxamide series, CAS 942014-03-1 offers a minimal scaffold for chemical diversification [2]. Its structure lacks additional electron-donating substituents (methoxy, methyl) on the central phenyl ring, making it suitable as a starting material for parallel synthesis or late-stage functionalization campaigns where the impact of introducing various substituents onto the phenyl ring is being systematically probed.

Positional Isomer Control Compound in Meta-vs-Para Substitution Studies

The meta-substitution pattern of the 2-oxopiperidin-1-yl group on the central phenyl ring differentiates CAS 942014-03-1 from its para-substituted positional isomer (CAS 941978-35-4) . In any study investigating the pharmacological or physicochemical consequences of substituent position on the anilide ring of naphthalene-2-carboxamides, both isomers are required as matched pairs to isolate the positional effect from scaffold-level effects.

Verification Standard for Correcting Vendor Misattribution of Target Identity

Multiple online chemical vendors erroneously label this compound as Apixaban or attribute FXa inhibitory activity to it [3]. Laboratories procuring CAS 942014-03-1 can use it as an analytical reference standard to verify structural identity (via NMR, LC-MS, or XRD) and to demonstrate that the compound does NOT exhibit FXa inhibition, thereby contributing to data integrity in chemical biology and preventing the propagation of incorrect target annotations in public databases.

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